molecular formula C11H12F2O3 B6224249 tert-butyl 3,4-difluorophenyl carbonate CAS No. 1389949-71-6

tert-butyl 3,4-difluorophenyl carbonate

Cat. No.: B6224249
CAS No.: 1389949-71-6
M. Wt: 230.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3,4-difluorophenyl carbonate is a chemical compound with the molecular formula C11H13F2NO2. It is used in various scientific research applications, particularly in organic synthesis and drug discovery. This compound is known for its versatility and effectiveness in different chemical reactions.

Preparation Methods

The synthesis of tert-butyl 3,4-difluorophenyl carbonate typically involves the reaction of 3,4-difluorophenol with tert-butyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl 3,4-difluorophenyl carbonate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.

    Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to form 3,4-difluorophenol and tert-butyl alcohol.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it acts as a coupling partner to form biaryl compounds.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, and bases like sodium hydroxide for hydrolysis. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 3,4-difluorophenyl carbonate is widely used in scientific research due to its versatility. Some of its applications include:

    Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Drug Discovery: It is employed in the development of new drugs, particularly in the synthesis of intermediates and active pharmaceutical ingredients.

    Material Science: It is used in the preparation of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which tert-butyl 3,4-difluorophenyl carbonate exerts its effects depends on the specific reaction it is involved in. In substitution reactions, the tert-butyl group is replaced by a nucleophile, while in coupling reactions, it forms a new carbon-carbon bond with another aromatic compound. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Tert-butyl 3,4-difluorophenyl carbonate can be compared with other similar compounds such as:

    Tert-butyl phenyl carbonate: Similar in structure but without the fluorine atoms, making it less reactive in certain reactions.

    Tert-butyl carbamate: Used in similar applications but with different reactivity due to the presence of a carbamate group instead of a carbonate group.

The uniqueness of this compound lies in its fluorine atoms, which enhance its reactivity and make it suitable for a wider range of applications.

Properties

CAS No.

1389949-71-6

Molecular Formula

C11H12F2O3

Molecular Weight

230.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.